molecular formula C11H15FO2 B8002520 1-(3-Fluoro-6-methoxyphenyl)-2-butanol

1-(3-Fluoro-6-methoxyphenyl)-2-butanol

Cat. No.: B8002520
M. Wt: 198.23 g/mol
InChI Key: VPDVQNIMKPCOMW-UHFFFAOYSA-N
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Description

1-(3-Fluoro-6-methoxyphenyl)-2-butanol is a secondary alcohol featuring a substituted phenyl group attached to the first carbon of a 2-butanol backbone. The phenyl ring is substituted with a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 6-position.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-3-10(13)7-8-6-9(12)4-5-11(8)14-2/h4-6,10,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVQNIMKPCOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=CC(=C1)F)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluoro-6-methoxyphenyl)-2-butanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-6-methoxybenzaldehyde and butanol.

    Reaction Conditions: The key step involves the reduction of 3-fluoro-6-methoxybenzaldehyde using a reducing agent like sodium borohydride (NaBH4) in the presence of a solvent such as ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

1-(3-Fluoro-6-methoxyphenyl)-2-butanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-6-methoxyphenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Fluoro-6-methoxyphenyl)-2-butanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 2-(3-Fluoro-6-methoxyphenyl)-2-butanol

A positional isomer, 2-(3-Fluoro-6-methoxyphenyl)-2-butanol, differs only in the attachment site of the aryl group (2-position vs. 1-position on the butanol chain). Key comparisons include:

Property 1-(3-Fluoro-6-methoxyphenyl)-2-butanol 2-(3-Fluoro-6-methoxyphenyl)-2-butanol
Aryl Group Position 1-position 2-position
Stereochemical Complexity Lower (secondary alcohol) Higher (tertiary alcohol)
Commercial Availability Hypothetical Discontinued

Tertiary alcohols like this isomer may exhibit reduced reactivity in esterification or oxidation compared to secondary alcohols .

Functional Analog: Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)

Bitertanol (CAS 55179-31-2), a fungicidal agent, shares the 2-butanol backbone but incorporates a biphenylyloxy group and a triazole ring. Key differences include:

Property This compound Bitertanol
Substituents 3-F, 6-OCH₃ phenyl 4-Biphenylyloxy, triazole
Bioactivity Unstudied Antifungal
Molecular Weight ~212 g/mol (estimated) 337.4 g/mol

Bitertanol’s triazole group enhances antifungal activity, a feature absent in the target compound. The biphenylyloxy group increases hydrophobicity, likely improving membrane penetration in agricultural applications .

Substituent Effects: 2-Fluorophenol and 2-Methoxyethanol

The fluorine and methoxy substituents on the phenyl ring influence electronic and solubility properties:

Compound Substituent Effects Relevance to Target Compound
2-Fluorophenol - Fluorine: Electron-withdrawing, increases acidity (pKa ~8.3) Enhanced electrophilicity at 3-position
2-Methoxyethanol - Methoxy: Electron-donating, increases solubility in polar solvents Improved solubility of aryl moiety

In this compound, the electron-withdrawing fluorine may activate the ring for electrophilic substitution, while the methoxy group balances solubility and steric hindrance .

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